molecular formula C11H7ClN2O2 B8306246 5-Chloro-2-(pyrimidin-2-yloxy)-benzaldehyde

5-Chloro-2-(pyrimidin-2-yloxy)-benzaldehyde

Cat. No. B8306246
M. Wt: 234.64 g/mol
InChI Key: COTJBLAXNHXXIX-UHFFFAOYSA-N
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Patent
US07776875B2

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (4 g, 25.6 mmol), 2-chloro-pyrimidine (5.4 g, 48 mmol), t-BuOK (3.5 g, 29 mmol) were mixed in DMF (20 mL). Then the mixture was heated for 2 hour at 120° C. The mixture was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate and washed with 1N NaOH. Then the organic layer was dried over anhydrous Na2SO4 and concentrated to give title compound as a white solid (Yield: 1.5 g, 25%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].Cl[C:12]1[N:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CC([O-])(C)C.[K+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][C:12]2[N:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Name
Quantity
5.4 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
3.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)OC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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